

An In-Depth Technical Guide to Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic and mood-stabilizing drug. Its metabolism in humans is a critical aspect of its clinical pharmacology, leading to the formation of several metabolites. Among these is **Lamotrigine N2-Oxide**, a product of the oxidative metabolism of the parent drug. This technical guide provides a comprehensive overview of the available scientific information regarding **Lamotrigine N2-Oxide**, focusing on its chemical identity, physicochemical properties, metabolic pathway, and analytical determination. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research, pharmaceutical analysis, and the development of related compounds.

Chemical Identity

The nomenclature of **Lamotrigine N2-Oxide** can be presented in several ways, reflecting different systematic naming conventions.

- Systematic IUPAC Name: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide[1][2]
- Alternative IUPAC Name: 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine[3]
 [4]

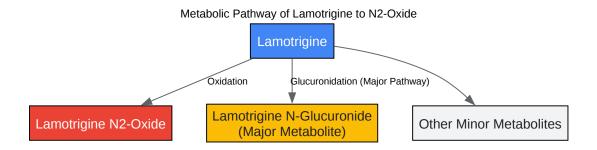
Common Synonyms: LTG N2-oxide, Lamotrigine Impurity 20[3]

CAS Number: 136565-76-9

Physicochemical Properties

A summary of the key physicochemical properties of **Lamotrigine N2-Oxide** is provided in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	So
Molecular Formula	C ₉ H ₇ Cl ₂ N ₅ O	
Molecular Weight	272.1 g/mol	-
Appearance	Solid	
Solubility	Slightly soluble in DMSO and Methanol.	-
XLogP3	1.4	_


Table 1: Physicochemical Properties of Lamotrigine N2-Oxide

Metabolic Pathway and Formation

Lamotrigine N2-Oxide is a minor metabolite of Lamotrigine in humans. The primary route of Lamotrigine metabolism is glucuronidation. However, a secondary pathway involving oxidation leads to the formation of the N2-oxide.

The metabolic conversion of Lamotrigine to its N2-Oxide is a crucial consideration in pharmacokinetic studies. The workflow for this metabolic process is illustrated in the following diagram.

Click to download full resolution via product page

Metabolic fate of Lamotrigine.

Synthesis and Experimental Protocols Synthesis

Detailed, step-by-step experimental protocols for the chemical synthesis of **Lamotrigine N2-Oxide** are not readily available in the public domain. The existing literature primarily focuses on the synthesis of the parent drug, Lamotrigine. **Lamotrigine N2-Oxide** is typically obtained as a reference standard from commercial suppliers who specialize in pharmaceutical impurities and metabolites.

Analytical Determination in Biological Matrices

The quantification of Lamotrigine and its metabolites, including the N2-Oxide, in biological samples is essential for pharmacokinetic and toxicological studies. A common analytical workflow for this purpose is outlined below.

Analytical Workflow for Lamotrigine N2-Oxide Plasma Sample Solid-Phase or Liquid-Liquid Extraction LC-MS/MS Analysis

Click to download full resolution via product page

Quantification

Typical bioanalytical workflow.

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been reported for the simultaneous determination of lamotrigine, lamotrigine N2-glucuronide, and **lamotrigine N2-oxide** in human plasma. The key parameters of this method are summarized in Table 2.

Parameter	Description	
Instrumentation	UHPLC system coupled with a tandem mass spectrometer	
Column	C18 reversed-phase column	
Mobile Phase	Gradient elution with a mixture of acetonitrile and water containing a modifier (e.g., formic acid)	
Detection	Multiple Reaction Monitoring (MRM) in positive ion mode	
Sample Preparation	Protein precipitation followed by solid-phase extraction	
Linearity Range	0.000625 - 0.05 mg/L for Lamotrigine N2-Oxide	
Intra- and Inter-day Precision	< 15%	
Accuracy	85-115%	

Table 2: Key Parameters of a Validated UHPLC-MS/MS Method for **Lamotrigine N2-Oxide** Analysis

Pharmacokinetics and Pharmacodynamics Pharmacokinetics

Lamotrigine N2-Oxide is a minor metabolite, and its plasma concentrations are significantly lower than those of the parent drug and the major N2-glucuronide metabolite. In a study of epileptic patients, the concentration of **Lamotrigine N2-Oxide** was found to be in the range of 0.000625-0.05 mg/L.

Pharmacodynamics

There is currently limited information available regarding the specific pharmacodynamic or toxicological activity of **Lamotrigine N2-Oxide**. As a minor metabolite, it is generally presumed to have minimal contribution to the overall therapeutic or adverse effects of Lamotrigine. However, further research is warranted to fully characterize its pharmacological profile.

Conclusion

This technical guide has summarized the key available information on **Lamotrigine N2-Oxide**. While the IUPAC name, physicochemical properties, and analytical methods for its detection are well-documented, a detailed experimental protocol for its synthesis remains elusive in publicly accessible literature. The provided information on its metabolic formation and analytical quantification will be of significant value to researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further investigation into the potential pharmacodynamic activity of this metabolite is encouraged to complete our understanding of its role in the clinical profile of Lamotrigine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [PDF] IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION | Semantic Scholar [semanticscholar.org]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Lamotrigine N2-Oxide | C9H7Cl2N5O | CID 15089895 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Lamotrigine N2-Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194302#iupac-name-for-lamotrigine-n2-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com